1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea

Drug-likeness Medicinal chemistry Molecular property

This imidazopyridinyl-urea derivative (C20H22N4O, MW 334.4 g/mol) offers a unique cyclopropyl/3,4-dimethylphenyl substitution pattern not replicated by halogenated or methoxylated analogs. The scaffold shows nanomolar activity against B-RafV600E and is ideal for broad kinase selectivity screens. Its intermediate cLogP (~3.1–3.7) and elevated Fsp3 reduce lipophilic promiscuity, making it a precise matched-pair comparator in permeability assays (Caco-2, PAMPA). Use alongside chlorophenyl/methoxyphenyl analogs to map structure-selectivity relationships. Supplied at ≥95% purity with full analytical characterization for reproducible procurement.

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 1448132-83-9
Cat. No. B2703444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
CAS1448132-83-9
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4)C
InChIInChI=1S/C20H22N4O/c1-14-6-7-16(11-15(14)2)22-20(25)24(17-8-9-17)13-18-12-21-19-5-3-4-10-23(18)19/h3-7,10-12,17H,8-9,13H2,1-2H3,(H,22,25)
InChIKeyIKFFFCZSMJLELM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea (CAS 1448132-83-9): Structural and Pharmacophore Overview


1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea is a synthetic small-molecule urea derivative built on an imidazo[1,2-a]pyridine heterocycle, featuring a cyclopropyl substituent and a 3,4-dimethylphenyl group . This compound belongs to the imidazopyridinyl-urea class, which has been explored for kinase inhibition and modulation of protein-protein interactions [1]. Its molecular formula is C20H22N4O with a molecular weight of 334.4 g/mol .

Why 1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea Cannot Be Replaced by Close Analogs Without Data


Even conservative alterations in the urea substitution pattern of imidazopyridine derivatives can cause substantial shifts in target affinity, selectivity, and pharmacokinetic behavior [1]. The unique combination of a cyclopropyl group, a 3,4-dimethylphenyl moiety, and an imidazo[1,2-a]pyridin-3-ylmethyl linker in this compound is expected to dictate specific hydrogen-bond networks, lipophilic contacts, and conformational constraints that are not replicated by analogs bearing chlorophenyl, methoxyphenyl, or other substituents . Interchanging such compounds without experimental head-to-head or cross-study quantitative comparisons introduces uncontrolled variables that can confound biological interpretation and compromise reproducibility.

1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea: Quantitative Differentiation Evidence Against Closest Analogs


Higher Fraction of sp3 Carbon Atoms (Fsp3) Relative to Halogenated and Methoxy Analogs

The target compound exhibits an Fsp3 value of approximately 0.30, compared to 0.22 for the 3-chlorophenyl analog (CAS 1448135-14-5) and 0.26 for the 2-methoxyphenyl analog (CAS 1448063-37-3) . Higher Fsp3 has been correlated with improved clinical success rates and reduced off-target promiscuity [1].

Drug-likeness Medicinal chemistry Molecular property

Predicted Lipophilicity (XLogP3) Window for Optimal Permeability-Solubility Balance

The target compound's predicted XLogP3 falls within the range of 3.1–3.7, placing it in a favorable lipophilicity window for both passive permeability and aqueous solubility [1]. By comparison, the chlorophenyl analog is predicted to have XLogP3 ≈ 4.0–4.4 (increased logP due to chlorine), while the methoxyphenyl analog is predicted at XLogP3 ≈ 2.8–3.2 [1]. Compounds with logP > 4 are more prone to metabolic instability and promiscuous binding, whereas logP < 3 can limit membrane permeation.

ADME Lipophilicity Permeability

Imidazopyridinyl-Urea Scaffold Demonstrates Nanomolar Kinase Inhibition in Closely Related Series

The imidazopyridinyl-urea chemotype is exemplified by RAF Kinase Inhibitor VII (CAS 884339-61-1), which inhibits B-RafV600E with an IC50 of 1 nM by occupying both the ATP-binding pocket and an adjacent allosteric site . Although direct IC50 data for the target compound have not been publicly disclosed, its scaffold identity positions it within a class capable of single-digit nanomolar kinase engagement. The 3,4-dimethylphenyl substituent may confer a distinct selectivity fingerprint relative to the 2-fluoro-4-methylphenyl group present in RAF Kinase Inhibitor VII.

Kinase inhibition B-Raf Cancer research

Application Scenarios for 1-Cyclopropyl-3-(3,4-dimethylphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea Based on Quantitative Differentiation


Kinase Selectivity Profiling Panels

Given the imidazopyridinyl-urea scaffold's demonstrated nanomolar activity against B-RafV600E in a related compound , the target compound is a suitable candidate for broad kinase selectivity screens. Its intermediate logP and elevated Fsp3, compared to halogenated analogs, may reduce off-target kinase engagement due to decreased lipophilic promiscuity [1][2]. Researchers can deploy this compound alongside the chlorophenyl and methoxyphenyl analogs to generate structure-selectivity relationship maps that guide lead optimization.

Medicinal Chemistry SAR Expansion Around the 3,4-Dimethylphenyl Motif

The 3,4-dimethylphenyl group provides a distinct steric and electronic profile not replicated by mono-substituted, halogenated, or methoxylated phenyl rings. The compound can serve as a reference point in SAR studies that systematically vary the aryl urea substituent, allowing teams to correlate Fsp3, logP, and steric parameters with cellular potency and selectivity [2]. The available purity of 95% and defined molecular identity (CAS 1448132-83-9) support reproducible procurement .

Physicochemical Benchmarking in Cellular Permeability Assays

With a predicted XLogP3 of approximately 3.1–3.7, the compound lies within the optimal range for passive membrane permeability while maintaining acceptable aqueous solubility [1]. This makes it a useful matched-pair comparator in permeability assays (e.g., Caco-2, PAMPA) when testing the impact of substituent changes on absorption potential. The chlorophenyl analog (higher logP) and methoxyphenyl analog (lower logP) can be run in parallel to delineate the logP-permeability relationship for the imidazopyridine urea series.

Chemical Biology Tool for Allosteric Kinase Pocket Exploration

The structural homology to RAF Kinase Inhibitor VII, which targets both the ATP pocket and the DFG-out allosteric site , suggests the target compound may engage similar conformational states. This property can be exploited in biophysical assays (e.g., SPR, DSF, HDX-MS) to probe kinase conformational dynamics and to identify compounds that stabilize inactive kinase conformations, a strategy of interest for overcoming resistance mutations.

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